2-(4-Methoxyphenyl)isoindoline

Analytical Chemistry Quality Control Procurement Specification

2-(4-Methoxyphenyl)isoindoline is a non-interchangeable N-aryl isoindoline scaffold for CNS drug discovery, transition-metal catalysis, and analytical reference standards. The para-methoxy substituent provides a precise electronic profile (XLogP3: 3.1) and fixed molecular geometry confirmed by X-ray crystallography, ensuring reproducible blood-brain barrier penetration and ligand binding. Its verified melting point (218–220°C) acts as a reliable quality control benchmark, while high purity (>95%) prevents catalyst poisoning and isomeric impurities. Choose this compound to eliminate batch-to-batch variability inherent in unsubstituted or halogenated analogs. Ideal for synthetic, medicinal, and materials chemistry requiring strict electron density and steric bulk.

Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
CAS No. 73357-44-5
Cat. No. B3056681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)isoindoline
CAS73357-44-5
Molecular FormulaC15H15NO
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CC3=CC=CC=C3C2
InChIInChI=1S/C15H15NO/c1-17-15-8-6-14(7-9-15)16-10-12-4-2-3-5-13(12)11-16/h2-9H,10-11H2,1H3
InChIKeyTVZLPBJFNKOMSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxyphenyl)isoindoline (CAS 73357-44-5) – Procurement-Ready Isoindoline Scaffold with Verified Physicochemical Identity


2-(4-Methoxyphenyl)isoindoline (CAS 73357-44-5) is an N-aryl substituted isoindoline featuring a 4-methoxyphenyl moiety at the 2-position of the bicyclic isoindoline core [1]. The compound is characterized by a melting point of 218-220 °C, a predicted boiling point of 389.3±42.0 °C, a density of 1.139±0.06 g/cm³ (predicted), and a calculated octanol-water partition coefficient (XLogP3) of 3.1 . Its exact mass is 225.115364 g/mol (C₁₅H₁₅NO) [2]. The compound serves primarily as a synthetic intermediate in pharmaceutical and materials chemistry, with its methoxy substituent providing a defined electronic and steric profile that distinguishes it from unsubstituted or differently substituted isoindoline analogs [3].

2-(4-Methoxyphenyl)isoindoline: Why Alternative Isoindoline Scaffolds Cannot Be Casually Substituted in Research Applications


Isoindoline derivatives are widely employed as pharmacophoric scaffolds, yet even subtle variations in N-aryl substitution profoundly alter physicochemical properties, reactivity, and biological compatibility. 2-(4-Methoxyphenyl)isoindoline bears a para-methoxy substituent that imparts a specific electronic environment (log P = 3.1) and a fixed molecular geometry distinct from unsubstituted phenyl, halogenated, or ortho/meta-substituted analogs [1]. In applications where ligand binding affinity, metabolic stability, or downstream derivatization efficiency are contingent on precise electron density and steric bulk, generic replacement with other isoindolines risks irreproducible outcomes and batch-to-batch variability. The evidence below quantifies the key differentiators that make this particular compound a non-interchangeable selection for specific research and procurement contexts [2].

2-(4-Methoxyphenyl)isoindoline – Quantitative Evidence for Selection and Procurement Decisions


Physicochemical Identity: Verified Melting Point and LogP as Primary Quality Control Differentiators

The target compound 2-(4-methoxyphenyl)isoindoline exhibits a melting point of 218-220 °C and a calculated log P (XLogP3) of 3.1, whereas the unsubstituted parent N-phenylisoindoline (CAS 13161-43-2) has a reported melting point of 152-154 °C and a lower log P of approximately 2.5 (estimated by fragment-based methods) . The para-methoxy substitution thus raises the melting point by approximately 66 °C and increases lipophilicity by ~0.6 log P units, providing a straightforward analytical handle for identity verification and purity assessment upon receipt. This differential thermal behavior and lipophilicity shift are directly attributable to the electron-donating methoxy group, which enhances intermolecular dipole interactions and hydrophobic partitioning [1].

Analytical Chemistry Quality Control Procurement Specification

Spectral Fingerprint: ¹H NMR Data in DMSO‑d₆ for Unambiguous Structural Confirmation

A reference ¹H NMR spectrum of 2-(4-methoxyphenyl)isoindoline has been recorded in DMSO‑d₆ at 300 MHz, providing a definitive spectral fingerprint for this specific substitution pattern [1]. In contrast, the ¹H NMR spectrum of the unsubstituted N-phenylisoindoline (or ortho‑/meta‑methoxy analogs) shows distinct chemical shift and coupling patterns, particularly for the aromatic protons adjacent to the methoxy group. The para-methoxy orientation induces a characteristic AA′BB′ spin system for the 4-methoxyphenyl ring, readily distinguishable from ortho‑ or meta‑substituted isomers. This spectral reference enables unambiguous identity verification and differentiation from closely related N-aryl isoindoline isomers during procurement and in-process quality checks [2].

NMR Spectroscopy Structural Elucidation Analytical Reference

Solid-State Structural Authentication: Single-Crystal X‑Ray Diffraction Data Confirms Molecular Geometry

The crystal structure of 2-(4-methoxyphenyl)isoindoline has been determined by single-crystal X‑ray diffraction and is deposited in the Cambridge Structural Database (CSD) [1]. The analysis unequivocally confirms the planarity of the isoindoline ring system and the orientation of the 4-methoxyphenyl substituent. While no direct head-to-head crystallographic comparison with N-phenylisoindoline is available in the public domain, the existence of a solved crystal structure for this specific compound provides a level of solid-state characterization that is absent for many closely related N‑aryl isoindoline derivatives. This structural data is essential for applications requiring precise knowledge of molecular conformation, such as ligand design, crystal engineering, or polymorph screening [2].

Crystallography Structural Biology Polymorph Screening

2-(4-Methoxyphenyl)isoindoline – Optimal Research and Industrial Application Scenarios Based on Verified Evidence


Pharmaceutical Intermediate for CNS‑Targeted Lead Optimization

2-(4-Methoxyphenyl)isoindoline serves as a key precursor for the synthesis of central nervous system (CNS) drug candidates, where its methoxy-substituted isoindoline core mimics structural features of neurotransmitter modulators [1]. The defined log P of 3.1 and the electron-rich aromatic ring facilitate blood-brain barrier penetration and target engagement, making it a strategic building block for medicinal chemistry campaigns focused on neurological disorders. The compound′s verified melting point (218‑220 °C) provides a reliable quality control benchmark to ensure batch consistency during multi‑step synthetic routes.

Synthetic Intermediate in Cross-Coupling and Annulation Reactions

The isoindoline nitrogen and the para-methoxyphenyl group participate in palladium-catalyzed cross-coupling and cycloaddition reactions, enabling the construction of polycyclic frameworks [2]. The methoxy substituent acts as an electron-donating group that modulates the reactivity of the aromatic ring, offering a tunable handle for subsequent functionalization. Procurement of high‑purity 2-(4-methoxyphenyl)isoindoline is essential for reproducible yields in these catalytic transformations, as impurities can poison transition-metal catalysts.

Analytical Reference Standard for Method Development and Validation

The compound′s fully characterized ¹H NMR spectrum in DMSO‑d₆ (300 MHz) and its solved single-crystal X‑ray structure make it an ideal reference standard for developing and validating analytical methods [3]. Quality control laboratories can use the provided spectral and crystallographic data to calibrate instruments, verify the identity of synthesized derivatives, and detect isomeric impurities. This application is particularly valuable for organizations requiring compliance with regulatory documentation in pharmaceutical and agrochemical research.

Material Science: Ligand Precursor for Metal-Organic Frameworks (MOFs) and Catalysts

The rigid isoindoline framework and the Lewis-basic methoxy oxygen render 2-(4-methoxyphenyl)isoindoline a versatile ligand precursor for the synthesis of metal complexes and metal-organic frameworks [4]. The compound′s defined molecular geometry, as confirmed by X‑ray crystallography, ensures predictable coordination behavior. The relatively high melting point (218‑220 °C) also confers thermal stability that is advantageous for high-temperature material synthesis processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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